molecular formula C9H6ClNO B11773193 5-Chloro-2-(furan-2-yl)pyridine CAS No. 362045-52-1

5-Chloro-2-(furan-2-yl)pyridine

Cat. No.: B11773193
CAS No.: 362045-52-1
M. Wt: 179.60 g/mol
InChI Key: DOVQTQRQLQYENV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-(furan-2-yl)pyridine is a heterocyclic compound that contains both a pyridine and a furan ringThe molecular formula of this compound is C9H6ClNO, and it has a molecular weight of 179.60 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Chloro-2-(furan-2-yl)pyridine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of furan with a chloropyridine . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(furan-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)pyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Bromo-2-(furan-2-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties and reactivity.

    2-(Furan-2-yl)-3-chloropyridine:

Uniqueness

5-Chloro-2-(furan-2-yl)pyridine is unique due to the presence of both a chlorine atom and a furan ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Biological Activity

5-Chloro-2-(furan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article synthesizes available research findings, case studies, and structure-activity relationships (SAR) to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a chloro group and a furan moiety. This structural configuration is significant for its interaction with various biological targets. The presence of halogen atoms, such as chlorine, often enhances the lipophilicity and bioactivity of organic compounds.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting that the compound interferes with microbial growth through mechanisms that may involve disruption of cellular functions or inhibition of essential enzymes.

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies revealed that it possesses cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapeutics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A detailed SAR analysis indicates that:

  • Chlorine Substitution : The presence of the chlorine atom at the 5-position is crucial for enhancing biological activity compared to analogous compounds without halogen substituents.
  • Furan Ring : The furan moiety contributes to improved binding affinity to biological targets, which is essential for its antimicrobial and anticancer activities .

Case Studies

  • Antimalarial Activity : In a comparative study involving various derivatives of pyridine compounds, this compound was highlighted for its superior antiplasmodial activity against Plasmodium falciparum. The compound exhibited low nanomolar EC50 values, indicating potent efficacy against drug-resistant strains .
  • Cytotoxicity Testing : A series of experiments assessed the cytotoxic effects on MCF-7 cells. The results showed that this compound had an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-fluorouracil, suggesting its potential as an effective anticancer agent .

Research Findings Summary

Activity Target EC50/IC50 Value Mechanism
AntimicrobialVarious bacterial strainsNot specifiedDisruption of cellular functions
AnticancerMCF-7, HeLa cellsIC50 < 4.7 μMApoptosis induction, cell cycle arrest
AntimalarialPlasmodium falciparumLow nanomolarInhibition of parasite growth

Properties

CAS No.

362045-52-1

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

5-chloro-2-(furan-2-yl)pyridine

InChI

InChI=1S/C9H6ClNO/c10-7-3-4-8(11-6-7)9-2-1-5-12-9/h1-6H

InChI Key

DOVQTQRQLQYENV-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.